5-Bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide is radiolabeled with Bromine-76 ((76)Br) for its use in Positron Emission Tomography (PET) imaging studies. [, ] The synthesis involves the following steps:
This synthesis method has been reported to yield between 50% and 70% of the desired radiolabeled compound with high specific activity. [, ]
The primary chemical reaction involving 5-Bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide discussed in the reviewed research is its radiolabeling with (76)Br. [, ] This electrophilic substitution reaction involves the replacement of a tributylstannyl group with the radioactive (76)Br. [, ]
The primary application of 5-Bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide is in the field of oncology for the imaging of solid tumors. [, ] Preclinical studies using mouse models have demonstrated the ability of the radiolabeled compound ((76)Br-1) to identify EMT-6 breast tumors in vivo. [, ] The compound shows promising results with higher tumor-to-normal tissue ratios compared to other imaging agents like (18)F-FLT. [, ] This suggests its potential as a PET radiotracer for the detection and monitoring of various solid tumors in clinical settings.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0